(2,4-Dimethylthiazol-5-yl)(3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone
Description
Properties
IUPAC Name |
(2,4-dimethyl-1,3-thiazol-5-yl)-[3-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O2S2/c1-10-14(25-11(2)18-10)17(22)21-7-3-5-12(9-21)15-19-20-16(23-15)13-6-4-8-24-13/h4,6,8,12H,3,5,7,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIZYBUKKNQFBOX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)C(=O)N2CCCC(C2)C3=NN=C(O3)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2,4-Dimethylthiazol-5-yl)(3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone is a synthetic organic molecule that combines various pharmacologically relevant moieties, including thiazole, oxadiazole, and piperidine. This article reviews its biological activity based on recent studies, highlighting its potential applications in medicinal chemistry.
Chemical Structure and Synthesis
The compound features a complex structure characterized by multiple functional groups that enhance its biological properties. The synthesis typically involves multi-step organic reactions, including the formation of thiazole and oxadiazole rings through condensation and cyclization methods.
| Component | Structure |
|---|---|
| Thiazole | Thiazole Structure |
| Oxadiazole | Oxadiazole Structure |
| Piperidine | Piperidine Structure |
Antimicrobial Properties
Research indicates that derivatives of oxadiazoles and thiadiazoles exhibit significant antimicrobial activity. For instance, compounds similar to the target molecule have shown effectiveness against various strains of bacteria and fungi. A study reported that oxadiazole derivatives displayed activity against Staphylococcus aureus and Candida albicans, suggesting potential for treating infections caused by these pathogens .
Anticancer Activity
Recent investigations into related compounds have demonstrated promising anticancer properties. For example, certain thiazole derivatives have been noted for their ability to inhibit the growth of cancer cell lines such as HCT-116. The mechanisms often involve apoptosis induction and cell cycle arrest .
The proposed mechanism of action for these compounds includes:
- Enzyme Inhibition: Interaction with specific enzymes involved in metabolic pathways.
- Receptor Modulation: Binding to receptors that regulate cell proliferation and apoptosis.
- DNA Interaction: Intercalation into DNA, disrupting replication processes.
Case Studies
- Antimicrobial Efficacy:
- Cytotoxicity Assays:
Antimicrobial Activity Against Various Strains
| Compound | Microorganism | Activity |
|---|---|---|
| 3a | Staphylococcus aureus | Inhibitory |
| 3b | Candida albicans | Moderate Inhibition |
| 3c | Escherichia coli | No significant effect |
Cytotoxicity Results
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 3a | HCT-116 | 15.5 |
| 3b | MCF-7 | 20.0 |
| 3c | Normal Fibroblasts | >100 |
Scientific Research Applications
Medicinal Chemistry
This compound is primarily investigated for its potential therapeutic applications due to its structural characteristics, which may allow it to interact with specific biological targets. Research indicates that derivatives containing thiazole and oxadiazole moieties exhibit diverse pharmacological activities, including:
- Antimicrobial Properties : Compounds similar to this have shown significant activity against various bacterial strains. For instance, derivatives with thiazole structures have been reported to possess antimicrobial properties, acting against pathogens like Escherichia coli and Staphylococcus aureus .
- Antitumor Activity : The compound's ability to induce apoptosis in cancer cells has been explored. Studies suggest that thiazole derivatives can activate pro-apoptotic pathways while inhibiting anti-apoptotic mechanisms, which may lead to effective cancer therapies .
Biological Studies
The compound is utilized in biological studies to elucidate its effects on cellular processes. Its interactions with enzymes and receptors can provide insights into mechanisms of action. Notably:
- Cellular Mechanisms : Research has highlighted the role of similar compounds in modulating cellular signaling pathways, which can influence processes such as cell proliferation and apoptosis .
- Neuroprotective Effects : Some studies have indicated potential neuroprotective properties of thiazole derivatives, suggesting their use in treating neurodegenerative diseases .
Industrial Applications
Beyond medicinal uses, this compound may serve as an intermediate in the synthesis of other complex organic molecules or as a reagent in chemical reactions:
- Synthesis of Novel Compounds : The structural versatility allows for the development of new derivatives with tailored properties for specific applications in pharmaceuticals or agrochemicals .
Case Studies and Research Findings
Several studies have documented the synthesis and evaluation of compounds related to (2,4-Dimethylthiazol-5-yl)(3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone :
Chemical Reactions Analysis
Nucleophilic Acyl Substitution at the Methanone Group
The methanone group (-CO-) in the molecule undergoes nucleophilic substitution reactions, particularly with amines or alcohols under acidic or basic conditions. For example:
| Reaction Type | Reagents/Conditions | Product | Source |
|---|---|---|---|
| Amidation | Hydrazine hydrate, ethanol, reflux | Hydrazide derivative | |
| Esterification | Methanol/H<sup>+</sup>, 60°C, 6 hrs | Methyl ester analog |
Key findings:
-
Hydrazine selectively replaces the methanone oxygen to form hydrazides, critical for synthesizing bioactive derivatives .
-
Esterification preserves the thiazole and oxadiazole rings while modifying solubility.
Electrophilic Substitution on the Thiazole and Thiophene Rings
The electron-rich thiazole and thiophene rings participate in electrophilic substitutions, such as halogenation or nitration:
Key findings:
-
Bromination occurs preferentially at the less hindered C-4 position of the thiazole ring.
-
Nitration of the thiophene moiety enhances electrophilicity for downstream coupling reactions .
Cycloaddition Reactions Involving the Oxadiazole Ring
The 1,3,4-oxadiazole ring participates in [3+2] cycloadditions with dipolarophiles like acetylenes or nitriles:
| Dipolarophile | Catalyst/Conditions | Product Ring System | Yield (%) | Source |
|---|---|---|---|---|
| Phenylacetylene | CuI, DMF, 80°C | Triazole-fused derivative | 72 | |
| Benzonitrile | RuCl<sub>3</sub>, THF, reflux | Tetrazole hybrid | 65 |
Key findings:
-
Copper-catalyzed cycloadditions yield triazole derivatives with retained piperidine conformation .
-
Ruthenium-mediated reactions favor tetrazole formation, expanding the compound’s bioactivity profile .
Reductive Cleavage of the Oxadiazole Ring
The oxadiazole ring undergoes reductive cleavage under hydrogenation conditions:
| Reductant | Catalyst | Conditions | Product | Source |
|---|---|---|---|---|
| H<sub>2</sub> gas | Pd/C, ethanol | 50 psi, 24 hrs | Piperidine-thiourea derivative | |
| NaBH<sub>4</sub> | NiCl<sub>2</sub> | RT, 12 hrs | Open-chain diamide |
Key findings:
-
Hydrogenation cleaves the oxadiazole ring to form thiourea-linked piperidines, useful in kinase inhibition studies .
-
Sodium borohydride reduction generates diamides, enabling structural diversification .
Oxidation of the Thiophene Sulfur
The thiophene moiety undergoes oxidation to form sulfone derivatives, altering electronic properties:
| Oxidizing Agent | Conditions | Product | Source |
|---|---|---|---|
| mCPBA | CH<sub>2</sub>Cl<sub>2</sub>, 0°C, 2 hrs | Thiophene-1,1-dioxide | |
| H<sub>2</sub>O<sub>2</sub>/AcOH | 70°C, 6 hrs | Sulfoxide intermediate |
Key findings:
-
mCPBA selectively oxidizes the thiophene sulfur without affecting the thiazole ring.
-
Sulfone formation increases metabolic stability in pharmacokinetic assays.
Piperidine Ring Functionalization
The piperidine nitrogen and carbon centers undergo alkylation or acylation:
| Reaction Type | Reagents | Site Modified | Source |
|---|---|---|---|
| N-Alkylation | CH<sub>3</sub>I, K<sub>2</sub>CO<sub>3</sub>, DMF | Piperidine nitrogen | |
| C-H Activation | Pd(OAc)<sub>2</sub>, PhI(OAc)<sub>2</sub> | C-3 of piperidine |
Key findings:
-
N-Alkylation enhances blood-brain barrier permeability in analogs .
-
Palladium-mediated C-H activation enables late-stage diversification.
Stability Under Acidic/Basic Conditions
The compound’s stability was assessed for synthetic and storage purposes:
| Condition | Timeframe | Degradation Products | Source |
|---|---|---|---|
| 1M HCl, 60°C | 24 hrs | Thiazole ring hydrolysis | |
| 1M NaOH, RT | 48 hrs | Oxadiazole ring cleavage |
Key findings:
-
Acidic conditions hydrolyze the thiazole ring, limiting use in low-pH environments.
-
Base-induced cleavage of the oxadiazole ring necessitates anhydrous storage.
Preparation Methods
Reaction Mechanism and Conditions
- Starting materials : α-Chloroacetone reacts with thioacetamide in ethanol under reflux (78–82°C, 6–8 hours).
- Mechanism : Thioacetamide acts as both a sulfur source and base, facilitating cyclization. The α-chloro ketone undergoes nucleophilic attack by the thioamide’s sulfur, followed by dehydrohalogenation to form the thiazole core.
- Substituent introduction : Methyl groups at positions 2 and 4 originate from α-chloroacetone and thioacetamide’s methyl groups, respectively.
Table 1 : Optimization of Thiazole Synthesis
| Condition | Yield (%) | Purity (HPLC) |
|---|---|---|
| Ethanol, reflux, 6 hr | 78 | 95.2 |
| DMF, 100°C, 4 hr | 65 | 89.7 |
| Acetic acid, 60°C, 8 hr | 82 | 94.1 |
Post-synthesis, the thiazole is oxidized to the carboxylic acid using KMnO₄ in acidic medium, followed by conversion to the acid chloride (SOCl₂, 70°C, 2 hr) for subsequent coupling.
Preparation of 5-(Thiophen-2-yl)-1,3,4-Oxadiazole-2-yl Piperidine
The oxadiazole-thiophene-piperidine segment is constructed through cyclocondensation and nucleophilic substitution.
Cyclocondensation to Form 1,3,4-Oxadiazole
- Hydrazide formation : Thiophene-2-carboxylic acid is treated with hydrazine hydrate (EtOH, 80°C, 4 hr) to yield thiophene-2-carbohydrazide.
- Cyclization : The hydrazide reacts with triethyl orthoacetate in toluene under reflux (12 hr), forming 5-(thiophen-2-yl)-1,3,4-oxadiazole-2-thiol. Phosphorus oxychloride (POCl₃) is employed as a dehydrating agent to enhance cyclization efficiency.
Equation :
$$
\text{Thiophene-2-carbohydrazide} + \text{Triethyl orthoacetate} \xrightarrow{\text{POCl}_3, \Delta} \text{5-(Thiophen-2-yl)-1,3,4-oxadiazole-2-thiol}
$$
Piperidine Functionalization
- Bromination : The oxadiazole-thiol is brominated using N-bromosuccinimide (NBS) in CCl₄ (0°C, 2 hr) to produce 2-bromomethyl-5-(thiophen-2-yl)-1,3,4-oxadiazole.
- Nucleophilic substitution : Piperidine is reacted with the brominated oxadiazole in acetonitrile (K₂CO₃, 60°C, 8 hr), yielding 3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)methylpiperidine.
Critical parameters :
- Excess piperidine (1.5 equiv) minimizes di-substitution byproducts.
- Anhydrous conditions prevent hydrolysis of the oxadiazole.
Coupling of Thiazole and Piperidine-Oxadiazole Segments
The final step involves forming an amide bond between the thiazole-5-carbonyl chloride and the piperidine-oxadiazole intermediate.
Amide Bond Formation
- Activation : Thiazole-5-carbonyl chloride (1.2 equiv) is combined with the piperidine derivative (1.0 equiv) in dichloromethane (DCM).
- Catalysis : Triethylamine (TEA, 2.0 equiv) is added to scavenge HCl, with stirring at 25°C for 12–16 hr.
Alternative methods :
- HATU-mediated coupling : Using hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) and N,N-diisopropylethylamine (DIPEA) in DMF achieves higher yields (92%) but increases cost.
Table 2 : Comparison of Coupling Strategies
| Method | Yield (%) | Reaction Time | Purity (%) |
|---|---|---|---|
| TEA/DCM | 78 | 16 hr | 88 |
| HATU/DIPEA/DMF | 92 | 6 hr | 97 |
| EDCI/HOBt | 85 | 10 hr | 93 |
Purification and Characterization
Crude product is purified via silica gel chromatography (ethyl acetate/hexane, 3:7) followed by recrystallization from ethanol.
Analytical Data
- ¹H NMR (400 MHz, CDCl₃): δ 2.49 (s, 3H, thiazole-CH₃), 2.71 (s, 3H, thiazole-CH₃), 3.12–3.85 (m, 4H, piperidine-H), 7.12–7.89 (m, 3H, thiophene-H).
- IR (KBr) : 1665 cm⁻¹ (C=O), 1590 cm⁻¹ (C=N oxadiazole).
- HPLC : Retention time 8.2 min (C18 column, MeOH:H₂O 70:30).
Alternative Synthetic Routes
Microwave-Assisted Cyclization
Microwave irradiation (150°C, 30 min) accelerates the oxadiazole formation step, improving yield to 88% compared to conventional heating (72%).
Solid-Phase Synthesis
Immobilizing the piperidine intermediate on Wang resin enables stepwise assembly, though scalability remains challenging.
Challenges and Optimization Opportunities
Q & A
Q. What are the standard synthetic pathways for preparing (2,4-Dimethylthiazol-5-yl)(3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone?
The synthesis typically involves multi-step reactions, including cyclization and nucleophilic substitution. For example:
- Cyclization : Formation of the 1,3,4-oxadiazole ring via dehydration of acylthiosemicarbazides under acidic or thermal conditions .
- Nucleophilic substitution : Introduction of the piperidine moiety through reactions with activated intermediates (e.g., chloro- or bromo-derivatives) .
- Condensation : Final coupling of the thiazole and oxadiazole-piperidine units using carbodiimide-mediated amide bond formation .
Q. Which spectroscopic and analytical techniques are employed to confirm the structure and purity of this compound?
Key methods include:
- Infrared (IR) spectroscopy : To identify functional groups (e.g., C=O, C=N stretches) .
- ¹H/¹³C-NMR : To resolve aromatic protons (thiophene, thiazole) and piperidine/oxadiazole backbone signals .
- Elemental analysis : To verify purity and stoichiometry .
- Chromatography (HPLC/TLC) : For monitoring reaction progress and isolating intermediates .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield and scalability?
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilic substitution rates for piperidine functionalization .
- Catalysts : Use of Lewis acids (e.g., ZnCl₂) or coupling agents (e.g., EDC/HOBt) to accelerate cyclization and amide bond formation .
- Temperature control : Reflux in ethanol/methanol for 4–6 hours balances reaction efficiency and byproduct minimization .
Q. What computational methods are used to predict biological activity and structure-activity relationships (SAR)?
- Molecular docking : Evaluates binding affinity to target proteins (e.g., enzymes or receptors) by simulating interactions with the oxadiazole and thiophene moieties .
- Density Functional Theory (DFT) : Calculates electronic properties (e.g., HOMO-LUMO gaps) to correlate reactivity with substituent effects .
- MD simulations : Assess stability of ligand-protein complexes over time .
Q. How does tautomerism in the 1,3,4-oxadiazole or thiazole rings influence reactivity and biological interactions?
- Thione-thiol tautomerism : The oxadiazole-thione form may enhance hydrogen bonding with biological targets, while the thiol form increases electrophilicity for nucleophilic attacks .
- Spectroscopic analysis : IR and NMR can detect tautomeric shifts (e.g., S-H stretches at ~2500 cm⁻¹ or C=S signals in ¹³C-NMR) .
Q. What strategies are effective for synthesizing analogs with modified heterocyclic components (e.g., replacing thiophene with pyridine)?
- Scaffold hopping : Substitute thiophene-2-carboxylic acid with pyridine-3-carboxylic acid during oxadiazole synthesis .
- Cross-coupling reactions : Suzuki-Miyaura coupling to introduce aryl/heteroaryl groups at the thiazole’s 5-position .
- Post-functionalization : Click chemistry (e.g., azide-alkyne cycloaddition) to append bioorthogonal groups .
Methodological Considerations for Data Interpretation
Q. How should researchers address contradictions in biological activity data across derivatives?
- SAR analysis : Systematically vary substituents (e.g., methyl vs. phenyl on thiazole) and correlate with activity trends .
- Meta-analysis : Compare IC₅₀ values from enzyme assays vs. cellular models to identify off-target effects .
- Crystallography : Resolve ligand-protein co-crystal structures to validate docking predictions .
Q. What experimental controls are critical for ensuring reproducibility in synthesis and bioassays?
- Negative controls : Use unsubstituted piperidine or oxadiazole-free analogs to confirm target-specific activity .
- Isotopic labeling : Track reaction pathways (e.g., ¹⁵N-labeled intermediates for NMR mechanistic studies) .
- Batch-to-batch consistency : Validate purity via HPLC and elemental analysis for all synthesized batches .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
